1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid
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Overview
Description
1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid is a heterocyclic compound that combines a phenyl group, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various phenyl-substituted derivatives.
Scientific Research Applications
1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Shares the triazole and phenyl groups but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the triazole and phenyl groups.
1,2,4-Triazole: A simpler structure with only the triazole ring.
Uniqueness: 1-Phenyl-5-thiophen-2-yltriazole-4-carboxylic acid is unique due to the combination of the phenyl, thiophene, and triazole rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
1-phenyl-5-thiophen-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-12(10-7-4-8-19-10)16(15-14-11)9-5-2-1-3-6-9/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBHENHURIDTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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